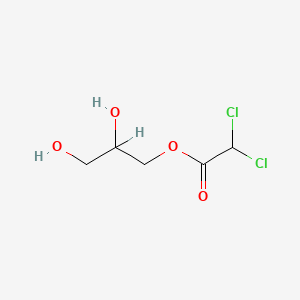

2,3-Dihydroxypropyl dichloroacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxypropyl 2,2-dichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O4/c6-4(7)5(10)11-2-3(9)1-8/h3-4,8-9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGDIEOKTJTGQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COC(=O)C(Cl)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90918286 | |

| Record name | 2,3-Dihydroxypropyl dichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93623-15-5 | |

| Record name | 2,3-Dihydroxypropyl dichloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093623155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxypropyl dichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dual-Edged Sword: A Technical Guide to the Mechanism of Action of 2,3-Dihydroxypropyl dichloroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxypropyl dichloroacetate, a synthetic molecule combining the structural features of glycerol and dichloroacetic acid (DCA), presents a multifaceted mechanism of action with the potential for significant therapeutic applications. This technical guide synthesizes the current understanding of its molecular interactions, focusing on two primary pathways: the direct inhibition of glycerol kinase and the putative inhibition of pyruvate dehydrogenase kinase (PDK). Through a detailed examination of available data, experimental methodologies, and signaling pathways, this document provides a comprehensive resource for researchers in cellular metabolism and drug development.

Introduction

This compound is an esterified derivative of dichloroacetic acid (DCA), a well-studied metabolic modulator. The conjugation of DCA to a glycerol backbone suggests a dual functionality, potentially targeting key enzymes in both lipid and carbohydrate metabolism. This guide will dissect the established and inferred mechanisms of action, present the quantitative data supporting these activities, and provide detailed experimental protocols for their investigation.

Established Mechanism of Action: Inhibition of Glycerol Kinase

The most definitively characterized action of this compound is its potent, noncompetitive inhibition of glycerol kinase.[1] This enzyme is a critical entry point for glycerol into cellular metabolism, catalyzing its phosphorylation to glycerol-3-phosphate.

Signaling Pathway: Glycerol Metabolism

The inhibition of glycerol kinase by this compound disrupts the initial step of glycerol utilization, thereby impacting downstream pathways such as gluconeogenesis and triacylglycerol synthesis.

Caption: Inhibition of Glycerol Kinase by this compound.

Quantitative Data: Glycerol Kinase Inhibition

The inhibitory potency of this compound against glycerol kinase has been quantified, as has its effect on glycerol uptake in hepatocytes.

| Parameter | Value | Organism/System | Reference |

| Ki (Glycerol Kinase) | 1.8 x 10⁻³ M | In vitro | [1] |

| IC50 (Glycerol Uptake) | ~1 mM | Rat Hepatocytes | |

| Inhibition Type | Noncompetitive | In vitro | [1] |

Experimental Protocol: Glycerol Kinase Inhibition Assay

A coupled spectrophotometric assay is commonly employed to determine glycerol kinase activity and its inhibition.

Objective: To measure the rate of glycerol phosphorylation by glycerol kinase and determine the inhibitory kinetics of this compound.

Principle: The production of ADP from the glycerol kinase reaction is coupled to the pyruvate kinase and lactate dehydrogenase systems. The oxidation of NADH to NAD+ by lactate dehydrogenase results in a decrease in absorbance at 340 nm, which is proportional to the glycerol kinase activity.

Materials:

-

Tris-HCl buffer (pH 7.5)

-

MgCl₂

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

Glycerol (substrate)

-

This compound (inhibitor)

-

Purified Glycerol Kinase

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, PEP, NADH, PK, and LDH.

-

Add varying concentrations of the substrate, glycerol, to different reaction tubes.

-

For inhibition studies, add varying concentrations of this compound to the reaction mixtures. A control set with no inhibitor should be included.

-

Pre-incubate the mixtures at a constant temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a known amount of glycerol kinase.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

-

Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine Km, Vmax, and the type of inhibition and Ki for this compound.

Putative Mechanism of Action: Inhibition of Pyruvate Dehydrogenase Kinase (PDK)

The dichloroacetate moiety of this compound strongly suggests a second mechanism of action: the inhibition of pyruvate dehydrogenase kinase (PDK). While direct experimental data for the esterified compound is not yet available in the literature, the well-established role of DCA as a PDK inhibitor provides a strong basis for this putative action. DCA inhibits PDK, which in turn leads to the activation of the pyruvate dehydrogenase complex (PDC). This metabolic switch shifts cellular energy production from glycolysis to mitochondrial glucose oxidation.

Signaling Pathway: Pyruvate Dehydrogenase Complex Regulation

PDK phosphorylates and inactivates the E1α subunit of the PDC, thereby limiting the entry of pyruvate into the TCA cycle. Inhibition of PDK by the dichloroacetate released from this compound would reverse this effect.

Caption: Putative Inhibition of PDK by the Dichloroacetate Moiety.

Quantitative Data: Dichloroacetate (DCA) as a PDK Inhibitor

While specific data for this compound is pending, the following table summarizes the known inhibitory concentrations of its parent compound, DCA, on cancer cell lines.

| Parameter | Value Range | Cell Lines | Reference |

| IC50 (Cell Viability) | 13.3 - 27.0 mM | Melanoma Cell Lines | |

| IC50 (Cell Viability) | 33 - 53 mM | A375 Melanoma Cells |

Experimental Protocol: Pyruvate Dehydrogenase Kinase (PDK) Activity Assay

A common method to assess PDK activity is to measure the phosphorylation of the PDC E1α subunit.

Objective: To determine the inhibitory effect of this compound on PDK activity.

Principle: This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the E1α subunit of the pyruvate dehydrogenase complex by PDK. A decrease in phosphorylation in the presence of the inhibitor indicates its activity.

Materials:

-

Purified Pyruvate Dehydrogenase Complex (PDC)

-

Purified Pyruvate Dehydrogenase Kinase (PDK)

-

[γ-³²P]ATP

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.0)

-

This compound (inhibitor)

-

SDS-PAGE reagents

-

Phosphorimager or autoradiography film

Procedure:

-

Set up reaction tubes containing reaction buffer, PDC, and varying concentrations of this compound. Include a no-inhibitor control.

-

Pre-incubate the mixtures for a defined period at a constant temperature (e.g., 30°C).

-

Initiate the phosphorylation reaction by adding a mixture of cold ATP and [γ-³²P]ATP, and purified PDK.

-

Allow the reaction to proceed for a specific time (e.g., 10-30 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled E1α subunit.

-

Quantify the band intensity to determine the extent of phosphorylation in the presence and absence of the inhibitor.

-

Calculate the IC50 value for this compound.

Experimental Workflow: Investigating the Dual Mechanism

A logical workflow is essential to comprehensively characterize the dual mechanism of action of this compound.

Caption: Workflow for elucidating the dual mechanism of action.

Conclusion

This compound is a molecule of significant interest due to its demonstrated inhibition of glycerol kinase and its strong potential to inhibit pyruvate dehydrogenase kinase. This dual mechanism suggests that it could simultaneously modulate both lipid and carbohydrate metabolism, opening avenues for therapeutic intervention in diseases characterized by metabolic dysregulation, such as cancer and metabolic syndrome. Further research is warranted to directly quantify the inhibitory effect of this compound on PDK and to explore the synergistic potential of its dual-target action in preclinical models. This guide provides a foundational framework for such investigations.

References

chemical properties and structure of 2,3-Dihydroxypropyl dichloroacetate

An In-depth Technical Guide on the Chemical Properties and Structure of 2,3-Dihydroxypropyl dichloroacetate

Introduction

This compound, also known as 2,3-DHPDCA, is an ester that combines the structural features of glycerol and dichloroacetic acid (DCA).[1] This molecule is of significant interest to researchers, particularly in the fields of metabolism and drug development. The parent compound, DCA, is extensively studied for its ability to modulate cellular metabolism by inhibiting pyruvate dehydrogenase kinase (PDK), thereby shifting energy production from glycolysis towards oxidative phosphorylation.[1][2] The esterification of DCA with glycerol creates a derivative with potentially altered pharmacokinetic and pharmacodynamic properties, making it a valuable chemical probe for investigating the intricate connections between carbohydrate and lipid metabolism.[1] Furthermore, this compound has been identified as a potent, noncompetitive inhibitor of the enzyme glycerol kinase, which plays a critical role in the initial step of glycerol utilization.[1][3] This guide provides a comprehensive overview of its chemical properties, structure, relevant experimental protocols, and mechanism of action.

Chemical Properties and Structure

This compound is the product of the esterification of glycerol with dichloroacetic acid.[1] The resulting molecule possesses the chemical characteristics of both a diol and an ester.[1] A key structural feature is the presence of a chiral center at the C-2 position of the glycerol backbone.[1] This means the compound can exist as two distinct, non-superimposable mirror images, or enantiomers: (R)-2,3-dihydroxypropyl dichloroacetate and (S)-2,3-dihydroxypropyl dichloroacetate.[1] Much of the existing research has been conducted using a racemic mixture, which is a 1:1 combination of both enantiomers.[1]

Quantitative Data

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | 2,3-dihydroxypropyl 2,2-dichloroacetate | [4] |

| Synonyms | 2,3-DHPDCA, Dichloroacetic acid 2,3-dihydroxypropyl ester | [4][5] |

| CAS Number | 93623-15-5 | [4][5][6][7] |

| Molecular Formula | C₅H₈Cl₂O₄ | [4][5][6] |

| Molecular Weight | 203.02 g/mol | [4] |

| Density | 1.525 g/cm³ | [7] |

| Boiling Point | 331.4°C at 760 mmHg | [7] |

| Flash Point | 154.2°C | [7] |

| Inhibition Constant (Ki) | 1.8 x 10⁻³ M (for glycerol kinase) | [3] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and analysis of this compound, particularly concerning its stereochemistry.

Synthesis

The synthesis of this compound is achieved through the reaction of glycerol with dichloroacetic acid.[1] A common method for forming such esters is through nucleophilic acyl substitution, specifically by reacting the alcohol (glycerol) with an activated form of the carboxylic acid, such as an acyl chloride. A general procedure for the synthesis of dichloroacetate esters involves the esterification of the alcohol with 2,2'-dichloroacetyl chloride.[8][9] For instance, a typical reaction involves heating the alcohol and 2,2'-dichloroacetyl chloride in a solvent like toluene.[9]

Analysis of Enantiomeric Purity

Due to the presence of a chiral center, determining the enantiomeric purity of a sample is often necessary. A primary technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy, following derivatization with a chiral agent.[1]

Methodology:

-

Derivatization: The diol structure of this compound is reacted with a chiral derivatizing agent (CDA). A common approach involves using a chiral boric acid derivative, such as (S)-(+)-N-acetylphenylglycineboronic acid, or a three-component system with an agent like 2-formylphenylboronic acid and an enantiopure amine.[1]

-

Formation of Diastereomers: This reaction forms diastereomeric esters. Unlike enantiomers, diastereomers have distinct physical properties and, crucially, different NMR spectra.[1]

-

¹H NMR Analysis: The resulting mixture of diastereomers is analyzed using ¹H NMR spectroscopy. The different chemical environments of the protons in the two diastereomers lead to well-resolved, non-equivalent signals in the spectrum.[1]

-

Quantification: The ratio of the two original enantiomers can be precisely quantified by integrating the areas of these distinct signals.[1]

Mechanism of Action and Signaling Pathways

The biological activity of this compound can be understood by considering its two main components: the dichloroacetate (DCA) moiety and the glycerol backbone.

Inhibition of Glycerol Kinase

This compound is a potent, noncompetitive inhibitor of glycerol kinase, with a reported Ki value of 1.8 x 10⁻³ M.[3] Glycerol kinase is a crucial enzyme that catalyzes the first step of glycerol utilization, converting it to glycerol-3-phosphate.[1] The inhibition of this enzyme suggests that the compound can be a useful tool for studying glycerol metabolism and gluconeogenesis.[3]

Modulation of Pyruvate Metabolism (via DCA)

The dichloroacetate portion of the molecule is known to be a metabolic modulator. DCA inhibits the enzyme pyruvate dehydrogenase kinase (PDK).[2][10][11]

-

Role of PDK: PDK is a key regulatory enzyme that inactivates the pyruvate dehydrogenase (PDH) complex by phosphorylating it.[2][12]

-

Role of PDH: The PDH complex acts as a gatekeeper, linking glycolysis to the tricarboxylic acid (TCA) cycle. It catalyzes the irreversible conversion of pyruvate into acetyl-CoA, which then enters the TCA cycle for energy production through oxidative phosphorylation.[10][12]

-

Effect of DCA: By inhibiting PDK, DCA prevents the inactivation of the PDH complex.[2][11] This leads to increased PDH activity, promoting the flux of pyruvate into the mitochondria for oxidation and shifting the cell's metabolic preference from glycolysis to the more energy-efficient oxidative phosphorylation pathway.[2][10]

This metabolic shift is a primary reason for the extensive investigation of DCA in various diseases, including cancer and metabolic disorders.[1][13]

Conclusion

This compound is a multifaceted molecule with significant potential as a research tool. Its dual action as an inhibitor of glycerol kinase and, through its DCA moiety, a modulator of pyruvate metabolism makes it a unique compound for studying cellular energetics. The presence of a chiral center underscores the importance of stereospecific synthesis and analysis in fully elucidating its biological activities. The information and protocols provided in this guide serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic and academic applications of this compound.

References

- 1. This compound | 93623-15-5 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. (+/-)this compound, an inhibitor of glycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C5H8Cl2O4 | CID 146770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. parchem.com [parchem.com]

- 7. 93623-15-5_2,3-dihydroxypropyl 2,2-dichloroacetateCAS号:93623-15-5_2,3-dihydroxypropyl 2,2-dichloroacetate【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 8. CN102276442B - Synthetic method of dichloroacetate - Google Patents [patents.google.com]

- 9. CN102276442A - Synthetic method of dichloroacetate - Google Patents [patents.google.com]

- 10. dovepress.com [dovepress.com]

- 11. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect and mechanism of Dichloroacetate in the treatment of stroke and the resolution strategy for side effect - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,3-Dihydroxypropyl Dichloroacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2,3-dihydroxypropyl dichloroacetate, a molecule of interest for its role as a potent, noncompetitive inhibitor of glycerol kinase.[1] The information presented herein is intended to support research and development activities by providing a detailed understanding of its preparation, including a plausible synthesis pathway, experimental protocols, and relevant biological context.

Core Synthesis Pathway: Esterification of Glycerol

The primary route for the synthesis of this compound is the esterification of glycerol with dichloroacetic acid or a more reactive derivative, such as dichloroacetyl chloride.[2] This reaction falls under the category of nucleophilic acyl substitution. Given the trifunctional nature of glycerol, with one primary and two secondary hydroxyl groups, the reaction can theoretically lead to a mixture of mono-, di-, and tri-substituted products. However, by controlling the stoichiometry of the reactants, the formation of the mono-ester, this compound, can be favored.

The reaction is typically acid-catalyzed, which proceeds by protonation of the carbonyl group of dichloroacetic acid, making it more susceptible to nucleophilic attack by one of the hydroxyl groups of glycerol.[2] The use of dichloroacetyl chloride offers a more reactive alternative that does not require an acid catalyst and proceeds via a similar nucleophilic acyl substitution mechanism.

dot

Caption: General synthesis pathways for this compound.

Experimental Protocols

Due to the limited availability of a specific, detailed published protocol for the synthesis of this compound, the following procedures are proposed based on established principles of organic synthesis, particularly the esterification of glycerol.

Method A: Acid-Catalyzed Esterification with Dichloroacetic Acid

This protocol is based on the general principles of Fischer esterification.

Materials:

-

Glycerol (1.0 eq)

-

Dichloroacetic acid (1.2 eq)

-

Sulfuric acid (catalytic amount, e.g., 0.05 eq)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycerol, dichloroacetic acid, and toluene.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (disappearance of the limiting reagent), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

Method B: Acylation with Dichloroacetyl Chloride

This method utilizes the more reactive acyl chloride, which may proceed under milder conditions.

Materials:

-

Glycerol (1.0 eq)

-

Dichloroacetyl chloride (1.1 eq)

-

Pyridine or triethylamine (1.1 eq)

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Dissolve glycerol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine or triethylamine to the solution.

-

Add dichloroacetyl chloride dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography.

Data Presentation

The following table summarizes the key quantitative data for the reactants and the product. Please note that the yield is a theoretical estimation based on analogous reactions and will depend on the specific reaction conditions and purification efficiency.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio (eq) |

| Glycerol | C₃H₈O₃ | 92.09 | 1.0 |

| Dichloroacetic Acid | C₂H₂Cl₂O₂ | 128.94 | 1.2 |

| Dichloroacetyl Chloride | C₂HCl₂O | 146.94 | 1.1 |

| This compound | C₅H₈Cl₂O₄ | 203.02 | 1.0 (Theoretical) |

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

dot

Caption: A generalized experimental workflow for synthesis and purification.

Biological Significance: Inhibition of Glycerol Kinase Signaling Pathway

This compound has been identified as a potent noncompetitive inhibitor of glycerol kinase.[1] This enzyme catalyzes the first step in glycerol metabolism, the phosphorylation of glycerol to glycerol-3-phosphate. By inhibiting this key enzyme, this compound can modulate cellular energy metabolism and lipid biosynthesis, making it a valuable tool for studying these pathways and a potential lead compound for therapeutic development.

dot

Caption: Inhibition of the Glycerol Kinase pathway by this compound.

References

2,3-Dihydroxypropyl Dichloroacetate: A Technical Overview of its Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxypropyl dichloroacetate, a dichloroacetic acid (DCA) ester of glycerol, emerged from research in the mid-1980s as a molecule of interest for its potential to modulate cellular metabolism. Its discovery and subsequent, albeit limited, investigation are intrinsically linked to the broader study of dichloroacetate as a metabolic regulator. This technical guide provides a comprehensive overview of the discovery, history, and known scientific details of this compound, with a focus on its synthesis, mechanism of action, and the experimental methodologies employed in its initial characterization.

Discovery and Initial Characterization

The seminal work on this compound was published in 1984 by M. J. Tisdale and M. D. Threadgill in Cancer Biochemistry Biophysics. This research identified the racemic mixture, (+/-)-2,3-dihydroxypropyl dichloroacetate, as a potent, noncompetitive inhibitor of the enzyme glycerol kinase.[1] Glycerol kinase is a key enzyme in glycerol metabolism, catalyzing the phosphorylation of glycerol to glycerol-3-phosphate, the first step in its entry into glycolysis and gluconeogenesis.

The study by Tisdale and Threadgill reported a Ki value of 1.8 x 10-3 M for the inhibition of glycerol kinase by (+/-)-2,3-dihydroxypropyl dichloroacetate.[1] A significant finding was that the inhibitory activity of the compound appeared to be dependent on the presence of ATP, leading the authors to hypothesize that the inhibitor is phosphorylated by the kinase to a glycerol-3-phosphate analogue, which then acts as the inhibitory agent.[1]

In vivo studies in CBA/CA mice demonstrated that administration of the compound led to a decrease in the specific activity of liver glycerol kinase and a dose-dependent reduction in blood glucose levels.[1] Furthermore, it was observed that the conversion of [U-14C] glycerol into glucose was reduced, while gluconeogenesis from fructose was enhanced, suggesting a specific inhibitory effect on glycerol kinase within the broader gluconeogenic pathway.[1]

Quantitative Data

The available quantitative data for this compound is limited primarily to the initial characterization by Tisdale and Threadgill.

| Parameter | Value | Enzyme | Comments | Reference |

| Ki | 1.8 x 10-3 M | Glycerol Kinase | Noncompetitive inhibition. ATP appears to be required for effective inhibition. | [1] |

Experimental Protocols

Note: The full text of the original 1984 publication by Tisdale and Threadgill, which would contain the detailed experimental protocols, could not be retrieved. Therefore, the following protocols are based on general methodologies for similar chemical syntheses and enzyme assays and should be considered illustrative.

Synthesis of (+/-)-2,3-Dihydroxypropyl Dichloroacetate (General Method)

The synthesis of this compound involves the esterification of glycerol with dichloroacetic acid. A general procedure would be as follows:

-

Reactants: Glycerol and dichloroacetic acid (or a more reactive derivative like dichloroacetyl chloride) are the primary reactants.

-

Stoichiometry: A molar excess of one reactant may be used to drive the reaction to completion.

-

Solvent: A suitable organic solvent that is inert to the reaction conditions, such as toluene or dichloromethane, would likely be used.

-

Catalyst: An acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, is typically employed for esterification reactions.

-

Reaction Conditions: The mixture is heated, often with reflux, for a period sufficient to achieve a high conversion to the ester. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled and washed with an aqueous solution (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and remove unreacted dichloroacetic acid. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the pure this compound.

Glycerol Kinase Inhibition Assay (General Method)

The inhibition of glycerol kinase by this compound was determined to be noncompetitive. A general protocol for such an assay, likely employing a radiolabeled substrate, would be:

-

Enzyme Source: Purified glycerol kinase from a commercial source or isolated from biological tissue.

-

Reaction Buffer: A suitable buffer to maintain pH, such as Tris-HCl or HEPES, containing necessary cofactors like MgCl2.

-

Substrates: Glycerol and [γ-32P]ATP (radiolabeled adenosine triphosphate).

-

Inhibitor: A range of concentrations of (+/-)-2,3-dihydroxypropyl dichloroacetate.

-

Assay Procedure:

-

The enzyme is pre-incubated with the buffer and varying concentrations of the inhibitor.

-

The reaction is initiated by the addition of the substrates (glycerol and [γ-32P]ATP).

-

The reaction is allowed to proceed for a defined period at a constant temperature (e.g., 37°C).

-

The reaction is terminated, for example, by adding a strong acid like perchloric acid.

-

-

Measurement of Activity:

-

The product, [32P]glycerol-3-phosphate, is separated from the unreacted [γ-32P]ATP. This can be achieved by spotting the reaction mixture onto ion-exchange paper (e.g., DEAE-cellulose), which binds the negatively charged ATP, while the phosphorylated glycerol can be washed off.

-

The radioactivity of the washed product is then quantified using a scintillation counter.

-

-

Data Analysis: The rate of reaction at each inhibitor concentration is determined. A Lineweaver-Burk or Dixon plot is then used to determine the type of inhibition and the inhibition constant (Ki).

Signaling Pathways and Mechanism of Action

The primary established mechanism of action for this compound is the inhibition of glycerol kinase .

Given its structure as an ester of dichloroacetic acid (DCA), it is plausible that this compound could also exert its effects through the well-characterized mechanism of DCA, which is the inhibition of pyruvate dehydrogenase kinase (PDK) . However, there is currently no direct experimental evidence to confirm this for the ester itself. If the ester bond is hydrolyzed in vivo, the released DCA would inhibit PDK, leading to the activation of the pyruvate dehydrogenase complex (PDC) and a shift from glycolysis to oxidative phosphorylation.

Metabolism

The in vivo metabolism of this compound has not been explicitly studied. However, it is reasonable to hypothesize that the ester bond could be hydrolyzed by esterases present in the plasma and tissues, releasing dichloroacetic acid (DCA) and glycerol. The metabolism of DCA is well-documented; it is primarily metabolized in the liver by glutathione S-transferase zeta 1 (GSTZ1) to glyoxylate.[2] Glycerol would enter its respective metabolic pathways.

Conclusion and Future Directions

This compound was identified over three decades ago as a potent noncompetitive inhibitor of glycerol kinase. This discovery highlighted a potential avenue for modulating glycerol metabolism with therapeutic implications. However, since the initial publication, there has been a notable lack of follow-up research on this specific molecule.

Several key areas warrant further investigation:

-

Confirmation of PDK Inhibition: Direct experimental assessment of the effect of this compound on PDK activity is crucial to fully understand its mechanism of action.

-

Pharmacokinetics and Metabolism: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of the compound are necessary to evaluate its potential as a therapeutic agent. Determining the extent and rate of its hydrolysis to DCA in vivo is a critical first step.

-

Stereospecific Activity: The original research was conducted on a racemic mixture. Investigating the individual activities of the (R)- and (S)-enantiomers could reveal stereospecific differences in potency and efficacy.

-

Therapeutic Potential: Given the renewed interest in metabolic therapies for various diseases, including cancer, a re-evaluation of this compound and its analogues may be warranted.

References

Potential Therapeutic Applications of 2,3-Dihydroxypropyl Dichloroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxypropyl dichloroacetate is a molecule of interest primarily for its activity as a noncompetitive inhibitor of glycerol kinase, an essential enzyme in glycerol metabolism. By impeding the entry of glycerol into glycolysis and gluconeogenesis, this compound presents potential therapeutic avenues for conditions characterized by dysregulated glucose and lipid metabolism. While research specific to this compound is limited, the well-documented metabolic effects of its parent compound, dichloroacetate (DCA), an inhibitor of pyruvate dehydrogenase kinase, provide a broader context for its potential applications in metabolic disorders and oncology. This technical guide synthesizes the available data on this compound, including its mechanism of action, potential therapeutic targets, and relevant experimental data, while also drawing parallels with the more extensively studied DCA to illuminate its therapeutic promise.

Introduction

This compound is an ester formed from glycerol and dichloroacetic acid.[1] Its primary identified mechanism of action is the noncompetitive inhibition of glycerol kinase (GK), the enzyme that catalyzes the phosphorylation of glycerol to glycerol-3-phosphate, the initial step for its entry into central metabolic pathways.[1] The inhibition of this enzyme suggests potential for modulating metabolic fluxes, particularly in states of hyperglycemia and hyperlipidemia.

The therapeutic landscape of this compound is largely informed by the extensive research on dichloroacetate (DCA). DCA is a known inhibitor of pyruvate dehydrogenase kinase (PDK), which leads to the activation of the pyruvate dehydrogenase complex (PDC) and a subsequent shift from glycolysis to glucose oxidation. This has led to its investigation in various cancers that exhibit the Warburg effect, as well as in metabolic disorders such as lactic acidosis and diabetes.[2][3] While this compound's direct target is different, its impact on a key metabolic branch point warrants investigation into its own unique therapeutic potential.

Mechanism of Action: Inhibition of Glycerol Kinase

The principal molecular target of this compound is glycerol kinase (GK). GK is a critical enzyme that facilitates the entry of glycerol, derived from the breakdown of triglycerides, into the central carbon metabolism. By phosphorylating glycerol, GK produces glycerol-3-phosphate, which can then be converted to dihydroxyacetone phosphate (DHAP) and enter either glycolysis or gluconeogenesis.[4]

This compound acts as a noncompetitive inhibitor of glycerol kinase.[1] This mode of inhibition suggests that it binds to a site on the enzyme distinct from the glycerol-binding site, altering the enzyme's conformation and reducing its catalytic efficiency.

The downstream metabolic consequences of GK inhibition include a reduction in the utilization of glycerol for both energy production (glycolysis) and glucose synthesis (gluconeogenesis). This can lead to a decrease in blood glucose levels, particularly in conditions where gluconeogenesis from glycerol is a significant contributor to hyperglycemia.[1]

Signaling Pathway: Glycerol Metabolism and the Point of Inhibition

Caption: Inhibition of Glycerol Kinase by this compound.

Potential Therapeutic Applications

Based on its mechanism of action, this compound may have therapeutic utility in several areas:

-

Metabolic Disorders:

-

Type 2 Diabetes: By inhibiting gluconeogenesis from glycerol, the compound could help lower blood glucose levels.[1] Studies on DCA have shown its ability to reduce hyperglycemia.[2][5]

-

Hyperlipidemia: By preventing the conversion of glycerol to glycerol-3-phosphate, a backbone for triglyceride synthesis, it may help reduce circulating triglyceride levels.

-

-

Oncology:

-

Many cancer cells exhibit altered metabolic pathways, including an increased reliance on glycolysis (the Warburg effect). While the primary target of this compound is not directly on the glycolytic pathway in the same manner as DCA, the modulation of a key metabolic input could potentially impact cancer cell metabolism and growth. Further research is needed to explore this application.

-

Preclinical Data

The available preclinical data for this compound is limited. The key findings are summarized below. For a broader perspective, relevant data for the parent compound, DCA, are also included.

Quantitative Data Summary

| Compound | Target | Assay Type | Key Parameter | Value | Organism/System | Reference |

| This compound | Glycerol Kinase | In Vitro Enzyme Inhibition | K_i | 1.8 x 10⁻³ M | - | [1] |

| This compound | Gluconeogenesis | In Vivo | Blood Glucose | Dose-dependent reduction | CBA/CA mice | [1] |

| Dichloroacetate (DCA) | Glucose Production | In Vivo (Human) | Plasma Glucose Reduction | 9% | Human volunteers | [2] |

| Dichloroacetate (DCA) | Lactate Levels | In Vivo (Human) | Plasma Lactate Reduction | 56% | Human volunteers | [2] |

| Dichloroacetate (DCA) | Alanine Levels | In Vivo (Human) | Plasma Alanine Reduction | 66% | Human volunteers | [2] |

Experimental Protocols

Representative Protocol: Glycerol Kinase Inhibition Assay

This protocol is based on a coupled-enzyme spectrophotometric assay. The activity of glycerol kinase is coupled to pyruvate kinase and lactate dehydrogenase, and the rate of NADH oxidation is measured as a decrease in absorbance at 340 nm.

Materials:

-

Glycerol Kinase

-

ATP (Adenosine Triphosphate)

-

PEP (Phosphoenolpyruvate)

-

NADH (Nicotinamide Adenine Dinucleotide, reduced form)

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

Glycerol

-

This compound (inhibitor)

-

Assay Buffer (e.g., Tris-HCl with MgCl₂)

Procedure:

-

Prepare Reagent Mix: Prepare a reagent mixture containing assay buffer, ATP, PEP, NADH, PK, and LDH at their optimal concentrations.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to test a range of concentrations.

-

Assay Setup: In a 96-well plate or cuvettes, add the reagent mix.

-

Pre-incubation with Inhibitor: Add the desired concentration of this compound or vehicle control to the wells and pre-incubate with the glycerol kinase for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

Initiate Reaction: Start the reaction by adding glycerol to each well.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of decrease in absorbance is proportional to the glycerol kinase activity.

-

Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Further kinetic analysis can be performed to determine the K_i and the type of inhibition.

Experimental Workflow: Kinase Inhibition Assay

Caption: Workflow for a Glycerol Kinase Inhibition Assay.

Synthesis

This compound can be synthesized by the esterification of glycerol with dichloroacetic acid or its more reactive derivative, dichloroacetyl chloride.[1]

General Synthesis Scheme

Caption: Synthesis of this compound.

Pharmacokinetics

There is no publicly available pharmacokinetic data for this compound. Pharmacokinetic studies on DCA have shown that it is rapidly absorbed orally and is metabolized in the liver.[6] However, the esterification with glycerol in this compound would likely alter its absorption, distribution, metabolism, and excretion (ADME) profile. It is plausible that the ester linkage could be hydrolyzed in vivo, releasing DCA and glycerol. Further studies are required to determine the pharmacokinetic properties of this compound.

Future Directions

The therapeutic potential of this compound is an area that warrants further investigation. Key future research directions should include:

-

Detailed Pharmacokinetic and Pharmacodynamic Studies: To understand the ADME profile of the compound and its in vivo efficacy and safety.

-

In Vivo Efficacy Studies: To evaluate its therapeutic effects in animal models of diabetes, hyperlipidemia, and various cancers.

-

Mechanism of Action Studies: To further elucidate the downstream consequences of glycerol kinase inhibition and to investigate potential off-target effects.

-

Structure-Activity Relationship (SAR) Studies: To design and synthesize more potent and selective analogs.

Conclusion

This compound is a promising molecule that targets a key enzyme in glycerol metabolism. Its ability to noncompetitively inhibit glycerol kinase suggests potential therapeutic applications in metabolic disorders and possibly oncology. While current research is limited, the extensive knowledge base of its parent compound, DCA, provides a strong rationale for further investigation. The data and protocols presented in this guide are intended to serve as a resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further in-depth studies are crucial to fully understand its pharmacological profile and to translate its potential into clinical applications.

References

- 1. This compound | 93623-15-5 | Benchchem [benchchem.com]

- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 3. researchgate.net [researchgate.net]

- 4. Glycerol kinase - Wikipedia [en.wikipedia.org]

- 5. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 6. Pharmacokinetics and metabolism of dichloroacetate in the F344 rat after prior administration in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dihydroxypropyl dichloroacetate as a Glycerol Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dihydroxypropyl dichloroacetate, a notable noncompetitive inhibitor of the enzyme glycerol kinase (GK). Glycerol kinase plays a pivotal role in lipid metabolism and gluconeogenesis, making it a target of interest for therapeutic intervention in various metabolic disorders. This document details the mechanism of action, inhibitory kinetics, and in vivo effects of this compound. Furthermore, it offers detailed experimental protocols for its synthesis and for the enzymatic assay used to characterize its inhibitory properties. The guide also includes visualizations of key pathways and experimental workflows to facilitate a deeper understanding of the subject matter.

Introduction

Glycerol kinase (EC 2.7.1.30) is a key enzyme that catalyzes the phosphorylation of glycerol to glycerol-3-phosphate, the initial and rate-limiting step in glycerol utilization. This process is fundamental for the integration of glycerol into glycolysis and gluconeogenesis, as well as for the synthesis of triglycerides and phospholipids. Given its central role in metabolism, the inhibition of glycerol kinase presents a potential therapeutic strategy for conditions characterized by excessive gluconeogenesis or dysregulated lipid metabolism.

Among various glycerol analogues, (+/-)-2,3-dihydroxypropyl dichloroacetate has been identified as a potent noncompetitive inhibitor of glycerol kinase[1]. Its dichloroacetate moiety is of particular interest, as dichloroacetate (DCA) itself is a known modulator of metabolic pathways, primarily through its inhibition of pyruvate dehydrogenase kinase[2]. The unique structure of this compound, combining a glycerol backbone with a dichloroacetate group, makes it a valuable tool for studying the intricate connections between carbohydrate and lipid metabolism. This guide aims to consolidate the current knowledge on this compound and provide practical information for researchers in the field.

Mechanism of Action and Inhibitory Kinetics

This compound acts as a noncompetitive inhibitor of glycerol kinase. This mode of inhibition means that the inhibitor does not compete with the substrate (glycerol) for binding to the active site of the enzyme. Instead, it is believed to bind to an allosteric site, affecting the enzyme's catalytic efficiency without altering its affinity for the substrate.

A key aspect of its mechanism is the requirement of ATP for effective inhibition. This suggests that this compound is likely phosphorylated by glycerol kinase, forming a glycerol-3-phosphate analogue that acts as the true inhibitory species[1].

Quantitative Inhibition Data

The inhibitory potency of this compound against glycerol kinase has been quantified, providing valuable data for comparative studies and for the design of more potent inhibitors.

| Parameter | Value | Enzyme Source | Reference |

| Ki | 1.8 x 10⁻³ M | Not Specified | [1] |

| Inhibition Type | Noncompetitive | Not Specified | [1] |

In Vivo Effects

Preclinical studies have demonstrated the physiological effects of this compound administration, primarily related to its inhibition of glycerol kinase.

Effects on Blood Glucose and Gluconeogenesis

In vivo studies in CBA/CA mice have shown that this compound produces a dose-dependent reduction in blood glucose levels[1]. This hypoglycemic effect is attributed to the inhibition of gluconeogenesis. Specifically, the compound reduces the conversion of [U-¹⁴C] glycerol into glucose. Interestingly, gluconeogenesis from fructose is reportedly increased, suggesting that the inhibitory effect is specific to enzymes involved in the glycerol metabolic pathway, with glycerol kinase being the primary target[1].

Effects on Liver Glycerol Kinase Activity

Administration of this compound in vivo leads to a decrease in the specific activity of liver glycerol kinase[1]. This provides direct evidence of target engagement in a key metabolic organ.

Quantitative In Vivo Effects of this compound

| Effect | Observation | Animal Model | Reference |

| Blood Glucose | Dose-dependent reduction | CBA/CA mice | [1] |

| Gluconeogenesis from Glycerol | Reduction in the conversion of [U-¹⁴C] glycerol to glucose | CBA/CA mice | [1] |

| Liver Glycerol Kinase | Decrease in specific activity | Not Specified | [1] |

Experimental Protocols

Synthesis of (+/-)-2,3-Dihydroxypropyl dichloroacetate

While the seminal paper by Tisdale and Threadgill (1984) does not provide a detailed synthesis protocol, the synthesis of this compound generally involves the esterification of glycerol with dichloroacetic acid or a derivative thereof, such as dichloroacetyl chloride[2]. The following is a representative protocol based on general organic chemistry principles for such an esterification.

Materials:

-

Glycerol

-

Dichloroacetyl chloride

-

Anhydrous pyridine (or another suitable base)

-

Anhydrous dichloromethane (or another suitable inert solvent)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve glycerol in anhydrous dichloromethane. Cool the solution in an ice bath.

-

Addition of Reagents: Slowly add anhydrous pyridine to the solution, followed by the dropwise addition of dichloroacetyl chloride. The reaction is exothermic and should be kept cool.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Glycerol Kinase Inhibition Assay

The following is a representative spectrophotometric coupled-enzyme assay for determining glycerol kinase activity and inhibition, based on established methods. This allows for the determination of kinetic parameters such as the inhibitor constant (Ki).

Principle:

The activity of glycerol kinase is determined by measuring the rate of ADP production, which is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+, is proportional to the glycerol kinase activity.

Reagents:

-

Assay Buffer: 100 mM Triethanolamine-HCl, pH 7.6, containing 5 mM MgCl₂.

-

Glycerol Kinase: Purified enzyme solution of known concentration.

-

Substrate Solution: Glycerol at various concentrations.

-

Inhibitor Solution: this compound at various concentrations.

-

Coupling Enzyme System:

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

-

ATP Solution

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate or cuvettes, prepare a reaction mixture containing the assay buffer, ATP, PEP, NADH, PK, and LDH.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells designated for the inhibition study. Add an equivalent volume of solvent (e.g., DMSO) to the control wells.

-

Enzyme Addition: Add the glycerol kinase solution to all wells and incubate for a pre-determined time at a constant temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the glycerol solution at various concentrations.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction velocities (rates) from the linear portion of the absorbance vs. time plots. To determine the Ki for noncompetitive inhibition, plot the reciprocal of the velocity (1/V) versus the inhibitor concentration ([I]). The Ki can be determined from the x-intercept of this plot.

Visualizations

Signaling Pathway

Caption: Proposed mechanism of glycerol kinase inhibition.

Experimental Workflow

Caption: Workflow for glycerol kinase inhibition assay.

Conclusion

This compound stands out as a significant tool compound for the study of glycerol metabolism and its regulation. Its noncompetitive inhibition of glycerol kinase, coupled with its in vivo effects on glucose homeostasis, underscores the potential of targeting this enzyme for therapeutic purposes. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further investigate the properties of this and similar molecules. Future research could focus on elucidating the precise binding site of the phosphorylated inhibitor, exploring the structure-activity relationships of related compounds, and further evaluating its therapeutic potential in relevant disease models.

References

In Vitro Profile of 2,3-Dihydroxypropyl Dichloroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the available in vitro research on 2,3-dihydroxypropyl dichloroacetate. This document summarizes the key findings, quantitative data, and proposed mechanisms of action based on the limited existing scientific literature. It is designed to serve as a foundational resource for researchers and professionals in drug development interested in the biological activity of this compound.

Quantitative Data Summary

The primary in vitro biological activity identified for this compound is the inhibition of glycerol kinase and glycerol uptake. The available quantitative data from published studies are summarized in the table below. It is important to note that there are conflicting reports regarding the mode of inhibition of glycerol kinase, with one study suggesting a noncompetitive mechanism and another indicating a competitive mode.

| Parameter | Value | Enzyme/Process | Cell Type/System | Source |

| Ki (Inhibition constant) | 1.8 x 10-3 M | Glycerol Kinase | In vitro enzyme assay | [1] |

| IC50 (Inhibitory concentration) | ~1 mM | Glycerol Uptake | Rat Hepatocytes | [2] |

| Mode of Inhibition | Noncompetitive | Glycerol Kinase | In vitro enzyme assay | [1][3] |

| Mode of Inhibition | Competitive | Glycerol Kinase | Rat Hepatocytes | [2] |

Experimental Protocols

A critical limitation of the currently available literature is the absence of detailed, step-by-step experimental protocols within the full-text articles. The primary study identifying the Ki value and noncompetitive inhibition of glycerol kinase by Tisdale and Threadgill (1984) is only available as an abstract.[1] Similarly, the study in rat hepatocytes reporting on the inhibition of glycerol uptake is not available in its full form.[2]

Therefore, a generalized experimental workflow for a typical enzyme inhibition assay is provided below to illustrate the likely steps taken in the original research.

Mechanism of Action: Glycerol Kinase Inhibition

The primary proposed mechanism of action for this compound is the inhibition of glycerol kinase.[1][3] This enzyme catalyzes the phosphorylation of glycerol to glycerol-3-phosphate, a key step in glycerol metabolism. The study by Tisdale and Threadgill suggests that the presence of ATP is crucial for the inhibitory effect, leading to the hypothesis that this compound is itself phosphorylated, acting as a substrate analogue that then inhibits the enzyme.[1]

Discussion and Future Directions

The existing in vitro data on this compound are limited but suggest a clear biological activity related to the inhibition of glycerol metabolism. The discrepancy in the reported mode of inhibition (noncompetitive vs. competitive) highlights the need for further, more detailed studies to elucidate the precise molecular interactions.[1][2]

Future research should focus on:

-

Replication and Expansion of Enzyme Inhibition Studies: To resolve the conflicting reports on the mode of inhibition of glycerol kinase.

-

Cytotoxicity and Proliferation Assays: To determine the effect of this compound on various cancer and non-cancer cell lines.

-

Mechanism of Action Studies: To confirm the proposed phosphorylation of the compound and explore other potential cellular targets.

-

In Vitro ADME/Tox Studies: To assess the metabolic stability, permeability, and potential toxicity of the compound in cellular models.

Given that the parent compound, dichloroacetate (DCA), is a known modulator of cellular metabolism through its inhibition of pyruvate dehydrogenase kinase, it would be valuable to investigate whether this compound shares this activity or if its effects are specific to glycerol kinase.[4]

Conclusion

This compound has been identified as a potent in vitro inhibitor of glycerol kinase. However, the available data is sparse and, in some aspects, contradictory. This technical guide summarizes the current state of knowledge to inform future research in this area. Further in-depth studies are essential to fully characterize the in vitro profile of this compound and to determine its potential for therapeutic development.

References

- 1. (+/-)this compound, an inhibitor of glycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of glycerol uptake and glycerol kinase activity in rat hepatocytes cultured under different hormonal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 93623-15-5 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

Metabolic Effects of 2,3-Dihydroxypropyl Dichloroacetate Administration: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the metabolic effects of 2,3-Dihydroxypropyl dichloroacetate, a synthetic molecule combining the structural features of glycerol and dichloroacetic acid (DCA). The document is intended for researchers, scientists, and drug development professionals. It consolidates available data on the compound's dual mechanism of action: the inhibition of glycerol kinase by its 2,3-dihydroxypropyl moiety and the modulation of carbohydrate and lipid metabolism by the dichloroacetate component. This guide details the compound's impact on key metabolic pathways, presents quantitative data from preclinical studies in structured tables, outlines detailed experimental protocols for reproducing key findings, and provides visual representations of relevant signaling pathways and experimental workflows.

Introduction

This compound is an ester formed from the reaction of glycerol with dichloroacetic acid.[1] This structure confers a unique pharmacological profile, acting as a potent, noncompetitive inhibitor of glycerol kinase (GK) while also delivering the well-characterized metabolic modulator, dichloroacetate (DCA).[1][2] DCA is known to inhibit pyruvate dehydrogenase kinase (PDK), which leads to the activation of the pyruvate dehydrogenase complex (PDC) and a subsequent shift from anaerobic glycolysis towards aerobic glucose oxidation.[3][4][5] The glycerol backbone allows for specific interaction with glycerol metabolism, an important intersection of carbohydrate and lipid metabolic pathways.[1] This dual-action nature makes this compound a subject of interest for its potential to modulate gluconeogenesis, glucose utilization, and lipid metabolism.[2][3]

Mechanism of Action

The metabolic effects of this compound can be attributed to two primary mechanisms:

-

Inhibition of Glycerol Kinase: The 2,3-dihydroxypropyl portion of the molecule acts as a potent noncompetitive inhibitor of glycerol kinase.[1][2] This enzyme catalyzes the phosphorylation of glycerol to glycerol-3-phosphate, the initial step for glycerol's entry into pathways of gluconeogenesis and triglyceride synthesis.[1] Inhibition of glycerol kinase by this compound has been shown to reduce the conversion of glycerol into glucose.[2]

-

Inhibition of Pyruvate Dehydrogenase Kinase (PDK): Upon hydrolysis, this compound releases dichloroacetate (DCA). DCA is a known inhibitor of all four isoforms of pyruvate dehydrogenase kinase (PDK).[4][5] PDK phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC), which is the gatekeeper enzyme linking glycolysis to the tricarboxylic acid (TCA) cycle.[4] By inhibiting PDK, DCA promotes the dephosphorylated, active state of PDC, leading to increased oxidation of pyruvate in the mitochondria and a decrease in lactate production.[3][4][5]

Signaling Pathways and Metabolic Impact

The dual inhibitory actions of this compound result in significant alterations to central metabolic pathways.

Impact on Gluconeogenesis

The compound inhibits gluconeogenesis through two distinct mechanisms. The inhibition of glycerol kinase directly limits the utilization of glycerol as a gluconeogenic substrate.[2] The released DCA further contributes by reducing the availability of lactate and alanine, key precursors for hepatic gluconeogenesis, by promoting their oxidation in peripheral tissues.[6][7]

Figure 1. Dual inhibitory mechanism on gluconeogenesis.

Shift in Cellular Respiration

By activating the pyruvate dehydrogenase complex, the DCA moiety of the compound promotes the conversion of pyruvate to acetyl-CoA, which then enters the TCA cycle for oxidative phosphorylation. This shifts cellular energy production from anaerobic glycolysis towards more efficient aerobic respiration, a phenomenon often referred to as the reversal of the Warburg effect in cancer cells.

Quantitative Data on Metabolic Effects

The following tables summarize the quantitative effects of this compound and its parent compound, DCA, on various metabolic parameters as reported in preclinical and clinical studies.

Table 1: In Vitro and In Vivo Effects of this compound

| Parameter | Model System | Treatment Details | Observed Effect | Reference |

| Glycerol Kinase Activity | In vitro | (+/-)-2,3-dihydroxypropyl dichloroacetate | Noncompetitive inhibition, Ki = 1.8 x 10-3 M | [2] |

| Blood Glucose | CBA/CA mice | Dose-dependent administration | Reduction in blood glucose levels | [2] |

| Gluconeogenesis from Glycerol | CBA/CA mice | Administration of the compound | Reduction in the conversion of [U-14C] glycerol into glucose | [2] |

| Gluconeogenesis from Fructose | CBA/CA mice | Administration of the compound | Increased gluconeogenesis from fructose | [2] |

Table 2: Metabolic Effects of Dichloroacetate (DCA) Administration (Parent Compound)

| Parameter | Model System | Treatment Details | Observed Effect | Reference |

| Blood Glucose | Fasted, diabetic dogs | 300 mg/kg/h IV | Decrease from 370 to 279 mg/dl | [6] |

| Plasma Lactate | Diabetic & hyperlipoproteinemic patients | 3-4 g/day orally for 6-7 days | 73% decrease from baseline | [8] |

| Plasma Alanine | Diabetic & hyperlipoproteinemic patients | 3-4 g/day orally for 6-7 days | 82% decrease from baseline | [8] |

| Plasma Cholesterol | Diabetic & hyperlipoproteinemic patients | 3-4 g/day orally for 6-7 days | 22% decrease from baseline | [8] |

| Plasma Triglycerides | Diabetic & hyperlipoproteinemic patients | 3-4 g/day orally for 6-7 days | 61% decrease from baseline | [8] |

| Plasma Ketone Bodies | Diabetic & hyperlipoproteinemic patients | 3-4 g/day orally for 6-7 days | 71% increase from baseline | [8] |

| Skeletal Muscle Lactate & Alanine Production | Fasted, diabetic dogs | 300 mg/kg/h IV | Reduction to 40% of control | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Protocol for Glycerol Kinase Inhibition Assay

This protocol is adapted from standard coupled-enzyme assays for kinase activity.

Objective: To determine the inhibitory potential and kinetics of this compound on glycerol kinase.

Principle: The activity of glycerol kinase is measured in a coupled enzyme system with pyruvate kinase (PK) and lactate dehydrogenase (LDH). The ADP produced by glycerol kinase is used by PK to convert phosphoenolpyruvate (PEP) to pyruvate. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. The rate of NADH oxidation is monitored spectrophotometrically as a decrease in absorbance at 340 nm.

Reagents and Materials:

-

Tris-HCl buffer (100 mM, pH 7.5)

-

ATP (10 mM)

-

Phosphoenolpyruvate (PEP) (20 mM)

-

NADH (5 mM)

-

MgCl2 (100 mM)

-

Glycerol (1 M)

-

Pyruvate Kinase (PK) (e.g., 1000 units/mL)

-

Lactate Dehydrogenase (LDH) (e.g., 1000 units/mL)

-

Glycerol Kinase (GK)

-

This compound stock solution (in DMSO or appropriate solvent)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Assay Cocktail: For each reaction, prepare a master mix containing Tris-HCl buffer, ATP, PEP, NADH, MgCl2, PK, and LDH.

-

Inhibitor Preparation: Serially dilute the this compound stock solution to achieve a range of final concentrations for the IC50 determination. Include a vehicle control (e.g., DMSO).

-

Reaction Setup: In the wells of the microplate, add the assay cocktail, the inhibitor dilution (or vehicle), and water to the desired volume.

-

Initiate Reaction: Add glycerol to all wells to start the reaction, followed immediately by the addition of glycerol kinase.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at a constant temperature (e.g., 37°C).

-

Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time curve. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. For kinetic analysis (e.g., determining Ki), vary the substrate (glycerol or ATP) concentrations at fixed inhibitor concentrations and fit the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Lineweaver-Burk).

Figure 2. Experimental workflow for the Glycerol Kinase inhibition assay.

Protocol for In Vivo Metabolic Studies in a Murine Model

This protocol is a general framework for assessing the in vivo metabolic effects of this compound.

Objective: To evaluate the effect of this compound administration on blood glucose, lactate, and gluconeogenesis from glycerol in mice.

Animals: Male CBA/CA mice (or other appropriate strain), 8-10 weeks old. Acclimatize animals for at least one week before the experiment. House in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

Reagents and Materials:

-

This compound

-

Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

-

[U-14C] glycerol (or other stable isotope-labeled glycerol)

-

Anesthetic (e.g., isoflurane)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Glucometer and lactate meter

-

Scintillation counter or mass spectrometer for isotope analysis

-

Equipment for oral gavage or intraperitoneal injection

Procedure:

-

Animal Grouping: Randomly assign mice to experimental groups (e.g., Vehicle control, low dose, high dose of the compound). A typical group size is 6-8 animals.

-

Fasting: Fast the animals for a predetermined period (e.g., 6-18 hours) to induce a gluconeogenic state, with free access to water.

-

Baseline Sampling: Collect a baseline blood sample from the tail vein to measure initial glucose and lactate levels.

-

Compound Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage).

-

Tracer Administration: At a specified time post-compound administration, inject a bolus of [U-14C] glycerol (e.g., intraperitoneally).

-

Time-Course Blood Sampling: Collect blood samples at multiple time points after compound administration (e.g., 30, 60, 90, 120 minutes) to monitor blood glucose and lactate concentrations.

-

Terminal Blood and Tissue Collection: At the end of the experiment, anesthetize the animals and collect a terminal blood sample via cardiac puncture. Perfuse and collect tissues of interest (e.g., liver, skeletal muscle) and flash-freeze in liquid nitrogen for further analysis.

-

Analysis of Gluconeogenesis: Separate plasma from the blood samples. Measure the total glucose concentration. To determine the amount of glucose derived from the labeled glycerol, use an appropriate method to separate glucose (e.g., ion-exchange chromatography) and quantify the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Compare the changes in blood glucose and lactate levels between the treated and control groups. Calculate the rate of appearance of labeled glucose in the plasma to assess the rate of gluconeogenesis from glycerol. Use appropriate statistical tests (e.g., t-test, ANOVA) to determine significance.

Conclusion

This compound presents a novel pharmacological profile by simultaneously targeting two key metabolic enzymes: glycerol kinase and pyruvate dehydrogenase kinase. The available data, primarily from preclinical studies, suggest a potent effect on glucose and lipid metabolism, driven by the inhibition of glycerol-dependent gluconeogenesis and a shift towards aerobic respiration. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of this compound in metabolic diseases and oncology. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy and safety in more complex disease models.

References

- 1. Measuring gluconeogenesis with [2-13C]glycerol and mass isotopomer distribution analysis of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rnd.edpsciences.org [rnd.edpsciences.org]

- 3. Measurements of Gluconeogenesis and Glycogenolysis: A Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The metabolic effects of dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dichloroacetate increases glucose use and decreases lactate in developing rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. (+/-)this compound, an inhibitor of glycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of 2,3-Dihydroxypropyl Dichloroacetate in Gluconeogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxypropyl dichloroacetate, and its active metabolite dichloroacetate (DCA), present a compelling dual mechanism for the inhibition of gluconeogenesis. This technical guide delineates the molecular pathways through which these compounds exert their effects, providing a comprehensive overview for researchers in metabolic diseases and drug development. The primary mechanism involves the allosteric inhibition of pyruvate dehydrogenase kinase (PDK) by DCA, leading to the activation of the pyruvate dehydrogenase (PDH) complex and a subsequent reduction in gluconeogenic substrate availability. A secondary, direct mechanism involves the inhibition of glycerol kinase by this compound, specifically hampering gluconeogenesis from glycerol. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways.

Introduction

Gluconeogenesis, the metabolic pathway responsible for the de novo synthesis of glucose from non-carbohydrate precursors, is a critical process for maintaining blood glucose homeostasis. However, its dysregulation is a hallmark of metabolic disorders such as type 2 diabetes. The therapeutic targeting of gluconeogenesis has therefore been a significant focus of research. This compound has emerged as a molecule of interest due to its multifaceted inhibitory effects on this pathway. This guide provides an in-depth exploration of its mechanisms of action, supported by experimental evidence.

Mechanism of Action

The inhibitory effect of this compound on gluconeogenesis is twofold, stemming from the actions of both the parent compound and its metabolic product, dichloroacetate (DCA).

Dichloroacetate-Mediated Inhibition of Pyruvate Dehydrogenase Kinase

The predominant mechanism of action is mediated by DCA, which is a well-established inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2] PDK is a key regulatory enzyme that phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex. The PDH complex is a critical gatekeeper, channeling pyruvate derived from glycolysis and amino acid catabolism into the tricarboxylic acid (TCA) cycle for oxidation, rather than towards gluconeogenesis.

By inhibiting PDK, DCA effectively locks the PDH complex in its active, dephosphorylated state.[1][3] This leads to a metabolic shift where pyruvate is preferentially converted to acetyl-CoA and enters the TCA cycle, thereby reducing the pool of pyruvate available for carboxylation to oxaloacetate, the initial step of gluconeogenesis.[4][5] This shunting of pyruvate away from gluconeogenic pathways is a central tenet of DCA's action.[2]

Direct Inhibition of Glycerol Kinase

In addition to the effects of its metabolite, this compound itself has been shown to be a potent inhibitor of glycerol kinase.[6] This enzyme catalyzes the phosphorylation of glycerol to glycerol-3-phosphate, a necessary step for the entry of glycerol into the gluconeogenic pathway. One study identified (+/-)-2,3-dihydroxypropyl dichloroacetate as a noncompetitive inhibitor of glycerol kinase.[6] However, another study has suggested that it acts as a competitive inhibitor and a substrate for the enzyme.[7] This direct inhibition of a key gluconeogenic enzyme provides a second, complementary mechanism for reducing glucose production, specifically from lipid-derived glycerol.

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory effects of this compound and dichloroacetate on key enzymes and processes in gluconeogenesis.

| Compound | Target Enzyme | Inhibition Type | Ki Value | Reference |

| (+/-)-2,3-Dihydroxypropyl dichloroacetate | Glycerol Kinase | Noncompetitive | 1.8 x 10⁻³ M | [6] |

| Compound | Process | IC50 Value | Cell Type | Reference |

| This compound | Glycerol Uptake | ~1 mM | Rat Hepatocytes | [7] |

| Compound | Concentration | Effect | Experimental System | Reference |

| Sodium Dichloroacetate | 1 mM | Inhibition of glucose production from L-lactate | Rat Kidney-Cortex Slices | [1][3] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are outlines of key experimental methodologies used to investigate the role of this compound and DCA in gluconeogenesis.

Measurement of Gluconeogenesis in Isolated Rat Hepatocytes

This in vitro assay allows for the direct measurement of glucose production from various precursors in a controlled environment.

Materials:

-

Male Wistar rats (200-250 g), fasted for 24 hours.

-

Collagenase solution.

-

Krebs-Henseleit bicarbonate buffer supplemented with 2% bovine serum albumin.

-

Gluconeogenic substrates (e.g., L-lactate, sodium pyruvate, glycerol).

-

This compound or Dichloroacetate solutions.

-

Glucose assay kit.

Procedure:

-

Hepatocyte Isolation: Isolate hepatocytes from rat liver by collagenase perfusion as previously described.[8][9]

-

Cell Incubation: Resuspend the isolated hepatocytes in Krebs-Henseleit buffer and incubate in flasks at 37°C in a shaking water bath under an atmosphere of 95% O₂ / 5% CO₂.

-

Substrate and Inhibitor Addition: Add gluconeogenic substrates (e.g., 10 mM L-lactate and 1 mM pyruvate, or 10 mM glycerol) to the hepatocyte suspension. In parallel experiments, add varying concentrations of this compound or DCA.

-

Sampling: At defined time points (e.g., 0, 30, 60, 90, and 120 minutes), take aliquots of the cell suspension and stop the reaction by adding a deproteinizing agent (e.g., perchloric acid).

-

Glucose Measurement: Neutralize the samples and measure the glucose concentration using a standard enzymatic glucose assay kit.

-

Data Analysis: Calculate the rate of gluconeogenesis as the amount of glucose produced per unit of time per gram of wet weight of hepatocytes. Determine the inhibitory effect of the compounds by comparing the rates in treated versus untreated cells.

In Vivo Pyruvate Tolerance Test

This in vivo assay assesses the overall capacity for hepatic gluconeogenesis in a whole-animal model.

Materials:

-

Mice or rats, fasted overnight (approximately 16 hours).

-

Sodium pyruvate solution (e.g., 2 g/kg body weight).

-